An In-depth Technical Guide to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
An In-depth Technical Guide to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with CAS number 641571-11-1, is a key chemical intermediate of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to this compound, aimed at supporting research, development, and manufacturing activities. The compound is also identified as "Nilotinib EP Impurity A" or "Nilotinib Related Compound A" in pharmacopoeial contexts, highlighting the importance of its characterization and control in the final drug product.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical processes and for the development of analytical methods.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 641571-11-1 | [6] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [6] |
| Molecular Weight | 241.21 g/mol | [6] |
| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | [6] |
| Synonyms | 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole, Nilotinib EP Impurity A, Nilotinib Related Compound A | [3][4][5] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light grey to light yellow powder/crystals | [2] |
| Melting Point | 126-129 °C | [7] |
| Boiling Point | Not available | |
| Solubility | No quantitative data available. Described as a solid. | |
| pKa | Not available | |
| logP | Not available |
Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
The synthesis of this key intermediate can be achieved through several routes, with two prominent methods being the Ullmann condensation and a pathway involving a Hofmann rearrangement.
Ullmann Condensation Route
This is a common and efficient method for the N-arylation of imidazoles. The synthesis involves the copper-catalyzed coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole.
Caption: Ullmann condensation for the synthesis of the target compound.
Experimental Protocol: Ullmann Condensation
A detailed experimental protocol based on patented literature is as follows:
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Reaction Setup: A mixture of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), 4-methylimidazole (1.2 equivalents), a copper(I) salt such as copper(I) iodide (0.1 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a suitable solvent such as dimethylformamide (DMF).
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Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-150 °C, and stirred for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Hofmann Rearrangement Route
An alternative synthetic approach involves the Hofmann rearrangement of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide. This method converts the amide functional group into a primary amine with the loss of one carbon atom.
Caption: Hofmann rearrangement for the synthesis of the target compound.
Experimental Protocol: Hofmann Rearrangement
A representative experimental protocol derived from patent literature is as follows:[8]
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Preparation of Reagent: A solution of sodium hypobromite is typically prepared in situ by the slow addition of bromine to a cold aqueous solution of sodium hydroxide.
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Reaction: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide is added to the freshly prepared sodium hypobromite solution.
-
Reaction Conditions: The reaction mixture is stirred at low temperature (e.g., 0-5 °C) initially, and then the temperature is gradually raised and maintained until the rearrangement is complete. Reaction progress can be monitored by HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield pure 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[8]
Application in the Synthesis of Nilotinib
The primary and most significant application of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is as a crucial building block in the synthesis of the anti-cancer drug Nilotinib. It participates in an amidation reaction with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid or its activated derivatives.
Caption: Role in the final step of Nilotinib synthesis.
Analytical Methods
The purity and identity of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline are critical for its use in pharmaceutical synthesis. A variety of analytical techniques are employed for its characterization.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, and impurity profiling. | A well-resolved peak for the main compound with separation from starting materials, by-products, and isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic, imidazole, and methyl protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching. |
Detailed Protocol: HPLC Method for Purity Assessment
While specific validated methods are often proprietary, a general reverse-phase HPLC method for analyzing this compound would typically involve:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 25-30 °C).
Safety and Toxicology
The available safety information for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is primarily from GHS classifications provided by suppliers. No detailed toxicological studies such as LD50 or mutagenicity data are readily available in the public domain. As a chemical intermediate, it should be handled with appropriate precautions in a laboratory or industrial setting.
Table 4: GHS Hazard Classifications
| Hazard Statement | Description | Source(s) |
| H301/H302 | Toxic/Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [6] |
| H318/H319 | Causes serious eye damage/irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a fundamentally important intermediate in the synthesis of the life-saving drug Nilotinib. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of the available technical information to aid in the efficient and safe handling and utilization of this compound in a research and development setting. Further studies to determine quantitative solubility, pKa, logP, and detailed toxicological profiles would be beneficial to the scientific community.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Nilotinib impurity A CRS | LGC Standards [lgcstandards.com]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
